REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].[H][H]>C(O)C.[Ni]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]
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Name
|
|
Quantity
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42.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C=CC(=O)OCC
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Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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is hydrogenated at 20°-25° C.
|
Type
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FILTRATION
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Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a vacuum rotary evaporator
|
Type
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DISTILLATION
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Details
|
41.4 g of a pale brown oil which is subjected to fractional distillation at 120° C. in vacuo (20 mbar)
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
33 g (77% of theory) of a colourless oil are obtained
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)CCC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |